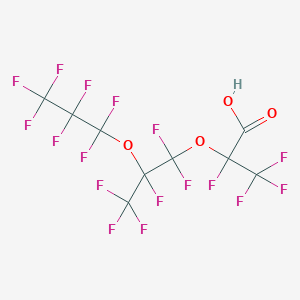

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid

Description

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O4/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVQVBDAMYDDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5(CF2OCF(CF3))2COOH, C9HF17O4 | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00892442 | |

| Record name | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13252-14-7 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 236-237-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA). This per- and polyfluoroalkyl substance (PFAS) is of significant interest due to its use as a surfactant in various industrial applications. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of its interaction with a key biological signaling pathway.

Chemical Identity and Physical Properties

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid is a complex fluorinated ether carboxylic acid. Its chemical structure and key identifying information are presented below.

Table 1: Chemical Identification of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid

| Identifier | Value |

| IUPAC Name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid[1][2] |

| Synonyms | HFPO-TA, Perfluoro-2,5-dimethyl-3,6-dioxanonanoate |

| CAS Number | 13252-14-7[1][3] |

| Molecular Formula | C9HF17O4[1][4] |

| Molecular Weight | 496.07 g/mol [1][4] |

| SMILES | C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)O[4] |

Table 2: Physicochemical Properties of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid

| Property | Value | Source |

| Appearance | Colorless to clear liquid/oil[5][6] | ChemicalBook |

| Boiling Point | 135 °C @ 28 mm Hg[3], 263.2 °C at 760 mmHg[4][7] | Fluoryx Labs, Lookchem, Biosynth |

| Density | 1.738 g/mL @ 20 °C[3], 1.788 g/cm³[4][7] | Fluoryx Labs, Lookchem, Biosynth |

| Vapor Pressure | 0.00306 mmHg at 25°C[7] | Lookchem |

| Water Solubility | Slightly soluble in Chloroform and Methanol[6][8] | ChemicalBook |

| pKa | -1.26 ± 0.10 (Predicted)[6][7] | Lookchem, ChemicalBook |

| Refractive Index | 1.296 @ 20 °C[3][7] | Fluoryx Labs, Lookchem |

Experimental Protocols for Property Determination

The following sections outline generalized experimental methodologies for determining key physicochemical properties of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid. These protocols are based on established OECD guidelines and common analytical practices for PFAS.

2.1 Determination of Water Solubility (Based on OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For substances with low solubility, the column elution method is often employed.

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the water solubility.

-

Apparatus:

-

Glass column with a thermostat jacket.

-

Inert support material (e.g., glass beads, silica gel).

-

Metering pump for precise flow control.

-

Fraction collector.

-

Analytical instrument for quantification (e.g., LC-MS/MS).

-

-

Procedure:

-

Prepare the column by coating the inert support with a known amount of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid.

-

Equilibrate the column with water at a constant temperature (e.g., 20 ± 0.5 °C).

-

Pump water through the column at a low flow rate to ensure equilibrium is reached.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of the test substance in each fraction using a validated analytical method.

-

The water solubility is the average of the concentrations in the fractions where a plateau is observed.

-

2.2 Determination of Dissociation Constant (pKa) (Based on OECD Guideline 112 and NMR Spectroscopy)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For fluorinated compounds, 19F NMR spectroscopy is a powerful technique for pKa determination.

-

Principle: The chemical shift of the fluorine atoms in Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid is dependent on the protonation state of the carboxylic acid group. By titrating a solution of the compound with an acid or base and monitoring the changes in the 19F NMR chemical shifts, a titration curve can be generated from which the pKa can be determined.

-

Apparatus:

-

High-resolution NMR spectrometer with a fluorine probe.

-

pH meter.

-

Autotitrator or micropipettes.

-

-

Procedure:

-

Prepare a solution of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid in a suitable solvent (e.g., water/methanol mixture).

-

Adjust the initial pH of the solution to a low value (e.g., pH 1) with a strong acid.

-

Acquire a 19F NMR spectrum and record the chemical shift of a selected fluorine signal.

-

Incrementally add a standard solution of a strong base (e.g., NaOH) and record the pH and the 19F NMR spectrum after each addition.

-

Continue the titration until a high pH is reached (e.g., pH 12).

-

Plot the change in the 19F chemical shift as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

-

Biological Interactions: PPARα Signaling Pathway

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid has been shown to interact with and activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[3] Activation of this pathway can lead to various physiological and toxicological effects.

Caption: PPARα signaling pathway activation by HFPO-TA.

The diagram above illustrates the mechanism by which Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA) is believed to exert some of its biological effects. After entering the cell, HFPO-TA can bind to fatty acid binding proteins (FABPs) which facilitate its transport to the nucleus. Inside the nucleus, HFPO-TA acts as a ligand for the PPARα, which is typically found in a heterodimeric complex with the Retinoid X Receptor (RXR). Ligand binding induces a conformational change in the PPARα-RXR complex, leading to its activation. The activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation and lipid transport, ultimately leading to alterations in lipid metabolism.[3][7]

This guide provides a foundational understanding of the chemical properties of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid for researchers and professionals in related fields. The provided data and methodologies can serve as a valuable resource for further investigation and in the development of new applications.

References

- 1. researchgate.net [researchgate.net]

- 2. files.nc.gov [files.nc.gov]

- 3. Dose Response, Dosimetric, and Metabolic Evaluations of Replacement PFAS Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) Acid (HFPO-TeA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. filab.fr [filab.fr]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

An In-depth Technical Guide to Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid (HFPO-TA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic organofluorine compound that has garnered increasing attention within the scientific community. As a replacement for legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA), HFPO-TA is utilized in various industrial applications, including the manufacturing of fluoropolymers and as a processing aid. Its emergence has prompted comprehensive toxicological and environmental assessments to understand its potential impact on biological systems and ecosystems.

This technical guide provides a detailed overview of HFPO-TA, encompassing its physicochemical properties, synthesis, analytical methodologies for its detection, and a thorough examination of its toxicological profile. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the biological effects and potential risks associated with this emerging contaminant.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of HFPO-TA is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics. The available data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉HF₁₇O₄ | |

| Molecular Weight | 496.07 g/mol | |

| CAS Number | 13252-14-7 | |

| Appearance | Colorless to clear liquid/oil | |

| Boiling Point | 263.2 °C | |

| Density | 1.788 g/cm³ | |

| Synonyms | HFPO-TA, Hexafluoropropylene oxide trimer acid |

Synthesis of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid

The synthesis of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid typically proceeds through a multi-step process starting from the corresponding acyl fluoride, 2,5-bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl fluoride. The general synthetic route involves the formation of a methyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Experimental Protocol: Synthesis of HFPO-TA

Step 1: Synthesis of Methyl Perfluoro-2,5-dimethyl-3,6-dioxanonanoate

-

To a solution of 2,5-bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl fluoride in a suitable anhydrous solvent (e.g., acetonitrile), add an equimolar amount of anhydrous methanol.

-

The reaction is typically carried out in the presence of a fluoride ion scavenger, such as an anhydrous tertiary amine (e.g., triethylamine), to neutralize the hydrogen fluoride generated.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by techniques like gas chromatography or NMR spectroscopy.

-

Upon completion, the reaction mixture is filtered to remove any precipitated salts.

-

The solvent is removed under reduced pressure, and the crude methyl ester is purified by fractional distillation.

Step 2: Hydrolysis to Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid

-

The purified methyl perfluoro-2,5-dimethyl-3,6-dioxanonanoate is subjected to hydrolysis using a strong base, such as sodium hydroxide or potassium hydroxide.

-

The ester is typically refluxed with an aqueous or aqueous-alcoholic solution of the base for several hours.

-

The progress of the hydrolysis is monitored by the disappearance of the ester peak in gas chromatography.

-

After completion, the reaction mixture is cooled, and the resulting carboxylate salt solution is acidified with a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH below 2.

-

The precipitated Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid is then extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the final product.

-

Further purification can be achieved by vacuum distillation.

Caption: Synthetic pathway for Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA).

Analytical Methodology

Accurate and sensitive analytical methods are crucial for the detection and quantification of HFPO-TA in various matrices, including environmental samples and biological tissues. The primary analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of HFPO-TA in Biological Matrices

1. Sample Preparation:

-

Serum/Plasma: Proteins are precipitated by adding a water-miscible organic solvent such as acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

-

Tissues (e.g., Liver): A known weight of the tissue is homogenized in a suitable buffer or solvent. This is followed by protein precipitation as described for serum/plasma. Solid-phase extraction (SPE) may be employed for cleanup and concentration of the analyte. Weak anion exchange (WAX) SPE cartridges are commonly used for PFAS analysis.

2. Isotope Dilution:

-

To ensure accuracy and account for matrix effects, an isotopically labeled internal standard of HFPO-TA (e.g., ¹³C-HFPO-TA) is spiked into the sample prior to extraction.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Chromatographic separation is typically achieved using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate or formic acid) and an organic component (e.g., methanol or acetonitrile) is employed.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions selected for HFPO-TA and its internal standard.

| Parameter | Typical Value |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 2-5 mM ammonium acetate or 0.1% formic acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | Specific to HFPO-TA (precursor and product ions to be optimized) |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];subgraph "cluster_SamplePrep" { label = "Sample Preparation"; bgcolor="#E8F0FE"; "Sample" [label="Biological Sample\n(Serum, Tissue)"]; "Spike" [label="Spike with\nIsotopically Labeled\nInternal Standard"]; "Extract" [label="Protein Precipitation\n(Acetonitrile)"]; "Cleanup" [label="Solid-Phase Extraction\n(SPE) - Optional"]; "Sample" -> "Spike" -> "Extract" -> "Cleanup"; }

subgraph "cluster_Analysis" { label = "Instrumental Analysis"; bgcolor="#FCE8E6"; "LC_Separation" [label="Liquid Chromatography\n(C18 Column)"]; "MS_Detection" [label="Tandem Mass Spectrometry\n(ESI-, MRM)"]; "LC_Separation" -> "MS_Detection"; }

subgraph "cluster_Data" { label = "Data Processing"; bgcolor="#FEF7E0"; "Quantification" [label="Quantification using\nCalibration Curve"]; "Results" [label="Concentration of\nHFPO-TA"]; "Quantification" -> "Results"; }

"Cleanup" -> "LC_Separation" [lhead="cluster_Analysis"]; "MS_Detection" -> "Quantification" [lhead="cluster_Data"]; }

Caption: General workflow for the analysis of HFPO-TA in biological samples.

Toxicological Profile

Toxicological studies have indicated that HFPO-TA can induce a range of adverse effects in animal models. The primary target organs and systems affected include the liver, mitochondria, and the endocrine system.

Hepatotoxicity

Studies in mice have demonstrated that exposure to HFPO-TA can lead to hepatotoxicity. Observed effects include:

-

Hepatomegaly: An increase in liver weight.

-

Necrosis: The death of liver cells.

-

Elevated Liver Enzymes: Increased levels of alanine aminotransferase (ALT) in the serum, which is an indicator of liver damage.

-

Altered Lipid Metabolism: A dose-dependent decrease in total cholesterol and triglycerides in the liver.

Experimental Protocol: Histological Analysis of Liver Tissue

-

Tissue Collection and Fixation: Livers are collected from control and HFPO-TA-exposed animals, weighed, and a portion is fixed in 10% neutral buffered formalin.

-

Processing and Embedding: The fixed tissues are processed through a series of graded alcohols and xylene and then embedded in paraffin wax.

-

Sectioning: 4-5 µm thick sections are cut from the paraffin blocks using a microtome.

-

Staining: The sections are stained with hematoxylin and eosin (H&E) to visualize the general morphology of the liver tissue.

-

Microscopic Examination: The stained sections are examined under a light microscope to assess for pathological changes, such as necrosis, inflammation, and changes in cell size and structure.

Mitochondrial Dysfunction

Emerging evidence suggests that HFPO-TA can disrupt mitochondrial function and biogenesis. This can have significant implications for cellular energy metabolism and overall cell health.

Experimental Protocol: Assessment of Mitochondrial Biogenesis

-

Mitochondrial DNA (mtDNA) Quantification: Total DNA is extracted from liver tissue. The relative amount of mtDNA compared to nuclear DNA (nDNA) is determined by quantitative polymerase chain reaction (qPCR) using primers specific for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., B-actin). An increase in the mtDNA/nDNA ratio can indicate an increase in mitochondrial biogenesis.

-

Gene Expression Analysis: RNA is extracted from liver tissue and reverse-transcribed into cDNA. The expression levels of key genes involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM), are quantified by qPCR.

-

Western Blot Analysis: Protein lysates are prepared from liver tissue, and the protein levels of key mitochondrial proteins (e.g., subunits of the electron transport chain complexes) are determined by Western blotting using specific antibodies.

Endocrine Disruption

HFPO-TA has been shown to interfere with the endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis.

Experimental Protocol: Assessment of HPG Axis Hormones

-

Sample Collection: Blood samples are collected from control and HFPO-TA-exposed animals. Serum is separated by centrifugation.

-

Hormone Measurement: Serum levels of key HPG axis hormones, including gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone, are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or by radioimmunoassay (RIA).

| Hormone | Method |

| GnRH | ELISA/RIA |

| LH | ELISA/RIA |

| FSH | ELISA/RIA |

| Testosterone | ELISA/RIA |

Signaling Pathway Interactions

The toxicological effects of HFPO-TA are mediated through its interaction with specific cellular signaling pathways. Two key pathways that have been implicated are the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) pathway and the Hypothalamic-Pituitary-Gonadal (HPG) axis.

PPARα Signaling Pathway

Like many other PFAS, HFPO-TA is known to activate PPARα, a nuclear receptor that plays a critical role in lipid metabolism and peroxisome proliferation.

Caption: Activation of the PPARα signaling pathway by HFPO-TA.

Hypothalamic-Pituitary-Gonadal (HPG) Axis

HFPO-TA can disrupt the normal functioning of the HPG axis, leading to alterations in hormone levels and potential reproductive toxicity.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Purification of HFPO-TA

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-TA). HFPO-TA is the trimer acid of hexafluoropropylene oxide (HFPO) and belongs to the class of per- and polyfluoroalkyl substances (PFAS), specifically the perfluoroalkyl ether carboxylic acids (PFECAs). This document details the synthetic pathways, experimental protocols, and purification strategies relevant to laboratory and industrial-scale production.

Introduction to HFPO-TA

HFPO-TA is an emerging alternative to long-chain PFAS like perfluorooctanoic acid (PFOA). It is utilized as a processing aid in the manufacturing of fluoropolymers and as a raw material for various industrial products.[1] The general chemical structure of HFPO-TA is C₃F₇OCF(CF₃)CF₂OCF(CF₃)COOH. The synthesis of HFPO-TA is a multi-step process that begins with the production of hexafluoropropylene oxide (HFPO) from hexafluoropropylene (HFP).[2][3] The subsequent oligomerization of HFPO yields a mixture of perfluoroacyl fluorides of varying chain lengths, from which the trimer is isolated and converted to the corresponding carboxylic acid.[4][5]

Synthesis of HFPO-TA

The synthesis of HFPO-TA can be broadly categorized into three main stages:

-

Synthesis of Hexafluoropropylene Oxide (HFPO): The precursor molecule, HFPO, is typically synthesized via the oxidation of hexafluoropropylene (HFP).[2] This epoxidation can be achieved using various oxidizing agents, including molecular oxygen or hypochlorites, in a two-phase solvent system.[3][6]

-

Oligomerization of HFPO: HFPO undergoes anionic ring-opening polymerization to form a mixture of oligomers.[2] This reaction is typically catalyzed by a fluoride ion source, such as cesium or potassium fluoride, or by tertiary diamines in an aprotic polar solvent.[4][7] The degree of polymerization, and thus the distribution of dimers, trimers, and higher oligomers, is controlled by the reaction conditions.[4]

-

Conversion to Carboxylic Acid: The direct product of the oligomerization is a perfluoroacyl fluoride. This intermediate is then converted to the final carboxylic acid, HFPO-TA. This conversion is typically achieved through hydrolysis.[5][8]

Synthesis Pathway Overview

The overall synthetic route from Hexafluoropropylene (HFP) to HFPO-TA is illustrated in the diagram below.

Caption: Synthesis pathway of HFPO-TA from HFP.

Experimental Protocols

Protocol 1: Oligomerization of HFPO

This protocol is adapted from a patented method for the oligomerization of HFPO to produce a mixture of perfluorinated carbonyl fluorides.[4]

-

Materials:

-

N,N,N',N'-tetramethylethylenediamine (catalyst)

-

Acetonitrile (dry, aprotic polar solvent)

-

Hexafluoropropylene oxide (HFPO, gaseous)

-

Water (optional, to influence oligomer distribution)

-

-

Apparatus:

-

Reaction vessel equipped with a stirrer, internal thermometer, manometer, and a coolable reflux condenser.

-

-

Procedure:

-

Disperse 65.4 ml of dry N,N,N',N'-tetramethylethylenediamine in 433 ml of dry acetonitrile in the reaction vessel. If a shorter-chain oligomer distribution is desired, 1.39 ml of water can be added.

-

Flush the reaction vessel with gaseous HFPO to remove air.

-

While stirring at 20-25 °C, introduce gaseous HFPO into the reaction mixture.

-

Maintain the rate of HFPO introduction such that the excess pressure in the vessel does not exceed 0.08 bar.

-

After the reaction is complete, the product phase (a mixture of perfluorinated carbonyl fluorides) will separate and can be collected.

-

Protocol 2: Conversion of Perfluoroacyl Fluoride to Carboxylic Acid

This protocol is based on a patented method for preparing perfluoropolyether carboxylic acids.[5]

-

Materials:

-

Perfluoroacyl fluoride trimer (from Protocol 1, after purification)

-

Concentrated sulfuric acid

-

-

Apparatus:

-

Three-necked flask

-

Distillation apparatus suitable for vacuum

-

-

Procedure:

-

In a 250 mL three-necked flask, add 100 grams of the purified perfluoroacyl fluoride trimer.

-

Add 100 grams of concentrated sulfuric acid to the flask.

-

Stir the mixture at 40-60 °C for 2-4 hours.

-

Following the reaction, perform a decompression (vacuum) distillation to isolate the final HFPO-TA product.

-

Quantitative Data on Synthesis

The yield and selectivity of HFPO-TA synthesis are highly dependent on the reaction conditions. The following table summarizes available data for related processes. Note that specific yield data for HFPO-TA is scarce in public literature.

| Process Stage | Precursor | Catalyst/Reagents | Temperature (°C) | Pressure | Yield/Selectivity | Reference |

| HFPO Synthesis | HFP | NaOCl | Room Temp. | N/A | >40% Yield, >70% Selectivity | [3] |

| HFPO Synthesis | HFP | Bleaching Powder | 20 | N/A | 98% HFP Conversion, 39% HFPO Selectivity | [6] |

| HFPO Dimerization | HFPO | CuCl/CuCl₂ | 0 to +2 | Autogenous | 79.2% Yield of Dimer | [9] |

| HFPO Oligomerization | HFPO | Tertiary Diamine | 20-25 | < 0.08 bar excess | Produces a mixture of oligomers | [4] |

| HFPO Adduct Formation | HFPO + Perfluoroacyl Fluoride | KF/diglyme | 5 | N/A | 78% Yield, 89% Selectivity for 1:1 Adduct | [10] |

| PFPE-COOH Synthesis | PFPE-COONa | H₂SO₄ | 40-60 | N/A | 94% Yield | [5] |

Purification of HFPO-TA

The crude product from the synthesis is a mixture containing HFPO-TA, other HFPO oligomers, unreacted starting materials, and catalyst residues. Purification is a critical step to obtain high-purity HFPO-TA.

Purification Methods

-

Distillation: Fractional distillation, particularly under reduced pressure (vacuum distillation), is an effective method for separating fluorinated carboxylic acids from non-volatile impurities and other oligomers with different boiling points.[5][11]

-

Crystallization: This technique can be employed to purify solid fluorinated carboxylic acids. The crude product is dissolved in a suitable solvent and then cooled to induce crystallization of the pure compound.[11]

-

Chromatography:

-

Flash Column Chromatography: This has been used for the purification of derivatives of HFPO oligomers and can be adapted for HFPO-TA.[12]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While primarily an analytical technique, preparative scale RP-HPLC can be used for high-purity isolation of fluorinated carboxylic acids.[13]

-

-

Liquid-Liquid Extraction/Washing: Washing the crude product with water and various organic solvents can remove certain impurities.[12]

-

Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively retain and elute perfluorinated carboxylic acids, offering a method for sample cleanup and purification.[14]

General Purification Workflow

The following diagram illustrates a general workflow for the purification of HFPO-TA from the crude reaction mixture.

Caption: General purification workflow for HFPO-TA.

Experimental Protocol for Purification

Protocol 3: Purification by Flash Column Chromatography

This is a general protocol that can be adapted for the purification of HFPO-TA, based on methods used for similar fluorinated compounds.[12]

-

Materials:

-

Crude HFPO-TA (distilled fraction)

-

Silica gel for flash chromatography

-

Solvent system (e.g., a gradient of ethyl acetate in hexane, to be optimized)

-

-

Apparatus:

-

Flash chromatography system (column, pump, fraction collector)

-

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude HFPO-TA in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Load the sample onto the top of the silica gel column.

-

Begin elution with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

-

Collect fractions and analyze them (e.g., by thin-layer chromatography or LC-MS) to identify those containing the pure HFPO-TA.

-

Combine the pure fractions and remove the solvent under vacuum to yield the purified product.

-

Conclusion

The synthesis of HFPO-TA is a complex process involving the controlled oligomerization of HFPO and subsequent chemical modification. While the general principles are established in the patent literature, achieving high yield and selectivity for the trimer requires careful optimization of reaction conditions. Purification of the final product is essential and can be accomplished through a combination of techniques, with vacuum distillation and preparative chromatography being the most promising methods for obtaining high-purity material suitable for research and development applications. Further research into optimizing these synthesis and purification steps will be crucial for the efficient and cost-effective production of HFPO-TA.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. US4973748A - Process for the oligomerization of hexafluoropropene oxide - Google Patents [patents.google.com]

- 5. CN105646177A - Method for preparing perfluoropolyether carboxylic acid - Google Patents [patents.google.com]

- 6. US4902810A - Process for the production of hexafluoropropylene oxide - Google Patents [patents.google.com]

- 7. US8653229B2 - Polymerisation of hexafluoropropylene oxide - Google Patents [patents.google.com]

- 8. US4927962A - Process of preparing fluorocarbon carboxylic or sulfonic acid from its fluoride - Google Patents [patents.google.com]

- 9. US4303593A - Process for the dimerization of hexafluoropropene oxide - Google Patents [patents.google.com]

- 10. CN1726180A - Selective reaction of hexafluoropropylene oxide with perfluoroacyl fluorides - Google Patents [patents.google.com]

- 11. US5312935A - Purification of fluorinated carboxylic acids - Google Patents [patents.google.com]

- 12. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06354K [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid (HFPO-DA)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-DA), commonly known as GenX, is a synthetic perfluoroalkyl ether carboxylic acid used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1] Its introduction was intended to offer a more favorable toxicological profile; however, growing evidence indicates its environmental persistence, potential for long-range transport, and adverse health effects.[2][3] This technical guide provides a comprehensive overview of the environmental fate and transport of HFPO-DA, presenting key quantitative data, detailed experimental protocols for its analysis and degradation, and visualizations of its environmental pathways and biological interactions.

Physicochemical Properties

HFPO-DA's chemical structure, featuring an ether linkage and a shorter carbon chain compared to PFOA, results in distinct physicochemical properties that govern its environmental behavior.[3] It is characterized by high water solubility and exists predominantly as an anion in the environment.[4][5]

| Property | Value | Reference |

| Molecular Formula | C6HF11O3 | [6] |

| Molecular Weight | 330.1 g/mol | [6] |

| Water Solubility | >751 g/L (at 20 °C) | [4] |

| pKa | 2.8 | [4] |

| Vapor Pressure (log Psd at 298.15 K) | -1.49 ± 0.01 Pa | [3] |

| Octanol-Water Partition Coefficient (Log Kow) | 3.6 | [7] |

Environmental Fate and Transport

HFPO-DA is highly persistent in the environment, with a low biodegradation rate and a half-life exceeding six months.[4][8] Its high water solubility and mobility contribute to its widespread distribution in aquatic environments.

Transport in Water

HFPO-DA is frequently detected in surface water, groundwater, and drinking water, often at elevated concentrations near fluoropolymer manufacturing facilities.[9][10][11] Industrial discharges are a primary route of entry into aquatic systems.[12] Its presence has been confirmed in major rivers in Europe, the United States, and China.[8] Long-range transport via ocean currents is evidenced by its detection in remote regions like the Arctic Ocean.[13][14]

| Water Source | Concentration Range | Location | Reference |

| Surface Water (near FIP) | 1.7 ng/L to 812 ng/L | The Netherlands | [8] |

| Surface Water (near FIP) | up to >100 ng/L | Ohio and West Virginia, USA | [10] |

| Surface Water (major rivers) | 0.59 ng/L to 8.75 ng/L | Europe and USA | [8] |

| Arctic Seawater | mean of 30 pg/L | Arctic Ocean | [13] |

| Drinking Water (near FIP) | 1.32 ng/L to 29.7 ng/L | Kentucky, USA | [8] |

| Rainwater | 0.2–5 ng/L | Ohio and Indiana, USA | [9] |

Atmospheric Transport

HFPO-DA can undergo atmospheric transport, likely in the particle phase, leading to its deposition in areas distant from emission sources.[15][16][17] Modeling studies suggest the potential for long-range atmospheric transport of detectable concentrations for thousands of kilometers.[15]

| Air Matrix | Concentration Range | Location | Reference |

| Airborne PM10 (near FPP) | up to 98.66 pg/m³ | The Netherlands | [18] |

Soil and Sediment

HFPO-DA is detected in soils and dust, although generally at lower concentrations than PFOA.[3] Its adsorption to soil and sediment is influenced by the mineral composition and surface charge of the soil constituents.[19][20][21] Due to its high water solubility, it has a relatively low adsorption potential, suggesting significant mobility in soil and the potential to leach into groundwater.[22]

| Matrix | Concentration Range | Location | Reference |

| Soil | The Netherlands | [3] | |

| Soil | 0.02 ng/g (mean) | 89 cities in China | [3] |

| Outdoor Dust | 7.85 ng/g to 3110 ng/g | Shandong Province, China | [3] |

| Sediment (wet wt.) | up to 70 ng/g | Xiaoqing River, China | [4] |

Bioconcentration and Bioaccumulation

HFPO-DA has a lower bioaccumulation potential compared to long-chain PFAS like PFOA.[9] However, it has been detected in various aquatic and terrestrial species.[3] Studies in fish have shown that it preferentially accumulates in the liver over muscle tissue.[3] It can also accumulate in the aerial parts of plants, potentially entering the food chain.[3]

| Biota | Bioconcentration Factor (BCF) / Concentration | Details | Reference |

| Zebrafish Embryos | 0.12 L/kg (dry weight) | 72-hour exposure | [9] |

| Fish (average) | 0.59 ng/g | - | [3] |

| Lettuce Leaves | 182 ng/g | - | [3] |

| Cucumbers | 95.0 ng/g | - | [3] |

| Human Serum (residents near Cape Fear River) | 1.9 ng/mL (mean) | - | [3] |

Experimental Protocols

Analysis of HFPO-DA in Drinking Water (Based on EPA Method 537.1)

This method involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][23]

3.1.1. Sample Preparation (Solid-Phase Extraction)

-

A 250 mL water sample is fortified with surrogate standards.

-

The sample is passed through a polystyrene-divinylbenzene (SDVB) solid-phase extraction cartridge.

-

Interfering substances are washed from the cartridge.

-

The target analytes, including HFPO-DA, are eluted from the cartridge using a small amount of methanol.

-

The eluate is concentrated to dryness under a gentle stream of nitrogen.

-

The residue is reconstituted in a solution of methanol and water.

3.1.2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous solution (e.g., with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for HFPO-DA.

Photocatalytic Degradation of HFPO-DA

Advanced oxidation processes, such as photocatalysis, have shown promise for the degradation of HFPO-DA.[11][24]

3.2.1. General Protocol

-

An aqueous solution of HFPO-DA of a known concentration is prepared.

-

A photocatalyst (e.g., Bi/TNTs@AC or Fe-zeolite) is added to the solution.[11][24]

-

The suspension is stirred in the dark to establish adsorption-desorption equilibrium.

-

The solution is then irradiated with a UV light source (e.g., 254 nm) for a specified duration.

-

Samples are collected at different time intervals and filtered to remove the photocatalyst.

-

The concentration of HFPO-DA and its degradation byproducts in the filtrate are analyzed using LC-MS/MS.

-

Defluorination is often quantified by measuring the fluoride ion concentration.

Visualizations

Environmental Fate and Transport of HFPO-DA

Caption: Environmental pathways of HFPO-DA from emission sources to various environmental compartments.

Experimental Workflow for HFPO-DA Analysis in Water

Caption: A typical workflow for the analysis of HFPO-DA in water samples using SPE and LC-MS/MS.

Simplified PPARα Signaling Pathway Activation by HFPO-DA

Caption: Simplified schematic of PPARα signaling pathway activation by HFPO-DA leading to hepatotoxicity.

Toxicokinetics and Biological Effects

HFPO-DA is absorbed in the gastrointestinal tract and primarily distributes to the liver.[8] Animal studies have shown that it can cross the placenta and be transferred through milk.[8] The primary mechanism of its toxicity, particularly hepatotoxicity, is believed to be through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway.[3][22][25][26] This activation leads to altered lipid metabolism and can result in effects like increased liver weight and hepatomegaly.[1][26] Other reported toxic effects include reproductive and developmental toxicity, immunotoxicity, and potential carcinogenicity.[3]

Conclusion

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-DA) is a persistent and mobile environmental contaminant. Its physicochemical properties facilitate its transport over long distances in both aquatic and atmospheric systems, leading to its global distribution. While its bioaccumulation potential is lower than legacy PFAS, its detection in various environmental matrices and biota raises concerns for ecosystem and human health. The activation of the PPARα signaling pathway appears to be a key mechanism in its toxicity. Continued research and monitoring are essential to fully understand the long-term environmental and health implications of HFPO-DA and to develop effective remediation strategies.

References

- 1. Hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. caymanchem.com [caymanchem.com]

- 7. files.nc.gov [files.nc.gov]

- 8. epa.gov [epa.gov]

- 9. Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photocatalytic degradation of GenX in water using a new adsorptive photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. HFPO-DA and Other PFAS in Air Downwind of a Fluoropolymer Production Plant in the Netherlands: Measurements and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. azolifesciences.com [azolifesciences.com]

- 21. scispace.com [scispace.com]

- 22. GenX analogs exposure induced greater hepatotoxicity than GenX mainly via activation of PPARα pathway while caused hepatomegaly in the absence of PPARα in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 24. Comparison of the photocatalytic degradability of PFOA, PFOS and GenX using Fe-zeolite in water | SLU publication database (SLUpub) [publications.slu.se]

- 25. Absorption and Tissue Distribution of Environmental Pollutant HFPO-DA, and Its Effect on Hepatic Lipid Metabolism Reprogramming in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPARα Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Effects of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid (GenX)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (PFDoDAA), commonly known as GenX, is a synthetic short-chain per- and poly-fluoroalkyl substance (PFAS). It was introduced as a replacement for longer-chain PFAS, such as perfluorooctanoic acid (PFOA), in various industrial processes, including the manufacturing of fluoropolymers.[1] While designed to be less persistent and bioaccumulative than its predecessors, concerns regarding the toxicological profile of GenX have emerged.[2] This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological effects of GenX, with a focus on quantitative data, experimental methodologies, and key mechanistic pathways.

Toxicokinetics

GenX is readily absorbed following oral exposure and is distributed to various tissues, with the liver being the primary site of accumulation.[1][3] Animal studies indicate that it can cross the placenta and be transferred to offspring.[1] The elimination half-life of GenX is significantly shorter than that of PFOA.[1]

Toxicological Profile

The primary toxicological effects of GenX observed in animal studies include hepatotoxicity, developmental and reproductive toxicity, and immunotoxicity. The data are also suggestive of potential carcinogenicity.[4][5]

Data Presentation

The following tables summarize the key quantitative toxicological data for GenX from various studies.

Table 1: Acute and Subchronic Toxicity of GenX

| Species | Route of Exposure | Duration | Endpoint | Value | Reference |

| Rat (Male) | Oral | Single Dose | LD50 | ~2250-5000 mg/kg | [1] |

| Rat | Oral | 28-day | NOAEL (Liver effects) | 0.5 - 1 mg/kg/day | [6] |

| Rat | Oral | 28-day | LOAEL (Liver effects) | >1 mg/kg/day | [1] |

| Mouse | Oral | 90-day | NOAEL (Liver effects) | 0.5 mg/kg/day | [5] |

| Mouse | Oral | 90-day | LOAEL (Liver effects) | >0.5 mg/kg/day | [5] |

Table 2: Developmental and Reproductive Toxicity of GenX

| Species | Exposure Window | Endpoint | NOAEL | LOAEL | Reference |

| Rat | Gestation Day 8 - Postnatal Day 2 | Neonatal mortality | - | 10 mg/kg/d | [7] |

| Rat | Gestation Day 16-20 | Increased maternal liver weight | <1 mg/kg/d | 1 mg/kg/d | [7] |

| Zebrafish | 0-5 days post-fertilization | Developmental toxicity | - | - | [8] |

| Zebrafish | 72 hours post-fertilization | LC50 | 7651 mg/L | - | [8] |

Table 3: US EPA Toxicity Values for GenX

| Value Type | Value | Basis | Reference |

| Chronic Oral Reference Dose (RfD) | 0.00008 mg/kg-day | Liver effects in animal studies | [4] |

| Drinking Water Health Advisory | 10 ng/L | - | [9] |

Key Mechanistic Pathway: PPARα Activation

A significant body of evidence indicates that many of the toxicological effects of GenX, particularly hepatotoxicity, are mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[10][11] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[12]

Signaling Pathway Diagram

Caption: PPARα activation pathway by GenX in hepatocytes.

Experimental Protocols

In Vivo Rodent Subchronic Toxicity Study

This protocol outlines a general approach for a 90-day oral toxicity study in rodents, based on methodologies reported in the literature.[5]

Objective: To evaluate the potential toxicity of GenX following repeated oral administration over a 90-day period.

Materials:

-

Test substance: Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (GenX)

-

Vehicle (e.g., deionized water)

-

Rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Standard laboratory animal diet and water

-

Gavage needles

-

Equipment for clinical observations, body weight measurement, food and water consumption, hematology, clinical chemistry, and histopathology.

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.

-

Dose Formulation: Prepare dose formulations of GenX in the selected vehicle at the desired concentrations.

-

Group Assignment: Randomly assign animals to control and treatment groups (e.g., 10 animals/sex/group).

-

Dosing: Administer the test substance or vehicle daily by oral gavage for 90 consecutive days.

-

Observations: Conduct and record clinical observations daily. Measure body weights and food/water consumption weekly.

-

Clinical Pathology: Collect blood samples at termination for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: At the end of the 90-day period, perform a full necropsy on all animals. Collect and preserve selected organs and tissues for histopathological examination.

-

Data Analysis: Analyze the collected data using appropriate statistical methods to determine any treatment-related effects.

Zebrafish Developmental Toxicity Assay

This protocol provides a general workflow for assessing the developmental toxicity of GenX in zebrafish embryos.[8]

Objective: To evaluate the potential for GenX to cause adverse effects on the embryonic development of zebrafish.

Materials:

-

Test substance: Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (GenX)

-

Embryo medium (e.g., E3 medium)

-

Fertilized zebrafish embryos

-

Multi-well plates

-

Stereomicroscope

Procedure:

-

Embryo Collection: Collect freshly fertilized zebrafish embryos.

-

Exposure: Place a single embryo in each well of a multi-well plate containing embryo medium with varying concentrations of GenX or a vehicle control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28.5 °C).

-

Observation: Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization).

-

Endpoint Assessment: Record various developmental endpoints, including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

-

Data Analysis: Calculate the concentration that is lethal to 50% of the embryos (LC50) and determine the no-observed-adverse-effect-concentration (NOAEC) and lowest-observed-adverse-effect-concentration (LOAEC) for the observed endpoints.

In Vitro PPARα Activation Assay

This protocol describes a cell-based reporter assay to measure the activation of PPARα by GenX.

Objective: To determine if GenX can activate the PPARα receptor in vitro.

Materials:

-

Test substance: Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (GenX)

-

Mammalian cell line (e.g., HepG2)

-

Expression vector for PPARα

-

Reporter vector containing a PPAR-responsive element linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium and reagents

-

Luminometer

Procedure:

-

Cell Culture: Culture the mammalian cells in appropriate conditions.

-

Transfection: Co-transfect the cells with the PPARα expression vector and the reporter vector using a suitable transfection reagent.

-

Treatment: After transfection, expose the cells to various concentrations of GenX, a positive control (e.g., a known PPARα agonist), and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter gene activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase). Determine the concentration-response relationship for GenX-induced PPARα activation.

Experimental Workflow Visualization

Caption: General experimental workflow for toxicological assessment.

Conclusion

The available evidence from in vivo and in vitro studies indicates that Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (GenX) exhibits a range of toxicological effects, with hepatotoxicity being a particularly sensitive endpoint. The activation of PPARα is a key mode of action for its liver effects. While GenX has a shorter half-life than legacy PFAS, its potential for adverse health effects warrants careful consideration and further research, particularly regarding its effects at environmentally relevant concentrations and in human populations. This guide provides a foundational understanding of the toxicology of GenX to support ongoing research and risk assessment efforts.

References

- 1. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GenX - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Draft toxicity assessment for GenX and PFBS | Food Packaging Forum [foodpackagingforum.org]

- 5. epa.gov [epa.gov]

- 6. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]

- 10. Comparison of transcriptomic profiles between HFPO-DA and prototypical PPARα, PPARγ, and cytotoxic agents in wild-type and PPARα knockout mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beltox.be [beltox.be]

- 12. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioaccumulation Potential of Hexafluoropropylene Oxide Trimer Acid (HFPO-TA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropylene oxide trimer acid (HFPO-TA) is a perfluoroalkyl ether carboxylic acid that has been used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers. As with many emerging compounds, a thorough understanding of its environmental fate and toxicological profile is crucial. This technical guide provides an in-depth analysis of the bioaccumulation potential of HFPO-TA, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Data Presentation: Quantitative Bioaccumulation and Toxicokinetic Data

The following tables summarize the key quantitative data regarding the bioaccumulation and toxicokinetics of HFPO-TA from various studies.

Table 1: Bioconcentration and Bioaccumulation Factors of HFPO-TA

| Species | Parameter | Value | Tissue/Matrix | Source |

| Common Carp (Cyprinus carpio) | log BCF | 2.18 | Blood | [1][2][3][4] |

| Hyalella azteca | log BCFk | 2.33 | Whole body | [5] |

Table 2: Tissue Distribution of HFPO-TA in Aquatic Species

| Species | Tissue | Median Concentration (ng/g wet weight) | Source |

| Common Carp (Cyprinus carpio) | Blood | 1510 ng/mL | [1][2][3][4] |

| Liver | 587 | [1][2][3][4] | |

| Muscle | 118 | [1][2][3][4] | |

| Zebrafish (Danio rerio) | Blood | 4.95 ± 0.19 nmol/g | [6] |

| Liver | > Kidney, Intestine, Gill, Gonad, Brain | [6] | |

| Muscle | 0.16 ± 0.02 nmol/g | [6] |

Table 3: Toxicokinetic Parameters of HFPO-TA in Mice (Male CD-1)

| Parameter | Route | Dose (mg/kg) | Value | Source |

| Absorption | Oral Gavage | 0.56, 2.8, 14 | Rapidly absorbed within 15 minutes | [7] |

| Distribution | Oral Gavage | 0.56, 2.8, 14 | Volume of distribution ~3 times higher than PFOA | [7] |

| Highest concentrations in liver | [7][8][9] | |||

| Metabolism | Not specified | Not specified | Extremely low biotransformation potential | [7] |

| Excretion (at 21 days) | Oral Gavage | 0.56, 2.8, 14 | 2.23% in urine | [7] |

| 7.26% in feces | [7] |

Table 4: HFPO-TA Concentrations in Mice after 28 Days of Oral Gavage

| Dose (mg/kg/day) | Serum Concentration (µg/mL) | Liver Concentration (µg/g) | Source |

| 0.02 | 1.14 | 12.0 | [8][9] |

| 0.1 | 4.48 | 32.2 | [8][9] |

| 0.5 | 30.8 | 100 | [8][9] |

Experimental Protocols

In Vivo Bioaccumulation and Toxicokinetic Studies in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of HFPO-TA.

Animal Model: Male CD-1 mice.[7]

Administration:

-

Oral Gavage: HFPO-TA was administered as a single dose via oral gavage at concentrations of 0.56, 2.8, and 14 mg/kg body weight.[7] The vehicle used was physiological saline.[7] The gavage needle size and length were appropriate for the size of the mice, and the substance was delivered directly into the stomach.

-

Intravenous Injection: A single dose was administered to determine bioavailability.[7]

Dosing and Sample Collection:

-

Mice were exposed to HFPO-TA for 28 days.[7]

-

Blood and various tissues (liver, kidney, heart, lung, stomach, intestines, brain, gonad, muscle, and adipose) were collected at multiple time points post-exposure, ranging from 15 minutes to 28 days.[7]

Analytical Method:

-

Concentrations of HFPO-TA in plasma and tissue homogenates were quantified using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[10]

-

Sample Preparation: A protein precipitation method using methanol is typically employed for biological samples.[3] The supernatant is then analyzed.

Data Analysis:

-

Toxicokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) were calculated.[7]

-

A physiologically based toxicokinetic (PBTK) model was developed to simulate long-term, low-dose exposure scenarios and to identify key kinetic processes.[7]

Aquatic Bioconcentration Studies

Objective: To determine the bioconcentration factor (BCF) of HFPO-TA in aquatic organisms.

Test Organisms:

Exposure:

-

Organisms were exposed to HFPO-TA in water under controlled laboratory conditions.

-

Water concentrations of HFPO-TA were maintained at constant levels throughout the exposure period.

Sample Collection and Analysis:

-

Water and tissue samples (e.g., blood, liver, muscle for fish; whole body for invertebrates) were collected at various time points during the uptake and depuration phases.

-

HFPO-TA concentrations were determined using UPLC-MS/MS.

Data Analysis:

-

The bioconcentration factor (BCF) was calculated as the ratio of the HFPO-TA concentration in the organism to the concentration in the water at steady-state.

Signaling Pathways Affected by HFPO-TA

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

HFPO-TA has been shown to activate the PPAR signaling pathway, which is involved in lipid metabolism and carcinogenesis.[8][9][11] This activation can lead to hepatotoxicity, including liver enlargement and changes in lipid profiles.[8][9]

Endoplasmic Reticulum (ER) Stress/JNK Signaling Pathway

Exposure to HFPO-TA can induce endoplasmic reticulum (ER) stress, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[12] This can result in apoptosis (programmed cell death) in certain cell types, such as Leydig cells.[12] The proposed mechanism involves the upregulation of reactive oxygen species (ROS), which triggers the ER stress response and subsequent JNK activation.[12]

Conclusion

The available data strongly indicate that HFPO-TA has a significant bioaccumulation potential, particularly in the liver of vertebrates and in aquatic organisms. Its rapid absorption and slow excretion contribute to its persistence in biological systems. The activation of key signaling pathways, such as PPAR and the ER stress/JNK pathway, highlights potential mechanisms for its observed toxicity. This technical guide provides a consolidated resource for researchers and professionals to understand and further investigate the environmental and health implications of HFPO-TA. Further research is warranted to fully elucidate the long-term effects of exposure to this compound.

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. agilent.com [agilent.com]

- 3. mdpi.com [mdpi.com]

- 4. Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.fsu.edu [research.fsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. research.sdsu.edu [research.sdsu.edu]

- 8. staff.flinders.edu.au [staff.flinders.edu.au]

- 9. Physiologically based pharmacokinetic/toxicokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

- 12. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]

Hexafluoropropylene Oxide Trimer Acid (HFPO-TA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropylene oxide trimer acid (HFPO-TA), a member of the per- and polyfluoroalkyl substances (PFAS) family, has emerged as a significant compound in industrial applications and environmental research. As a replacement for legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA), understanding its fundamental physical and chemical characteristics, as well as its biological interactions, is of paramount importance. This technical guide provides an in-depth overview of HFPO-TA, consolidating available data on its properties, analytical methodologies, and key signaling pathways it modulates.

Physical and Chemical Characteristics

HFPO-TA is a complex fluorinated ether carboxylic acid. While some of its physical properties are not extensively documented in publicly available literature, a compilation of known data and predicted values provides a solid foundation for its characterization.

General Properties

| Property | Value | Source |

| Chemical Name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid | [1] |

| Synonyms | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid, HFPO Trimer Acid | [1][2] |

| Molecular Formula | C₉HF₁₇O₄ | [2] |

| CAS Number | 13252-14-7 | [2] |

| Appearance | Colorless liquid | [3] |

Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 496.07 g/mol | [2] |

| Boiling Point | 263.2 °C at 760 mmHg | Predicted value.[3] |

| Density | 1.788 g/cm³ | Predicted value.[3] |

| Vapor Pressure | 0.00306 mmHg at 25°C | Predicted value.[3] |

| pKa | -1.26 (Predicted) | As a perfluorinated carboxylic acid, HFPO-TA is expected to be a strong acid. The experimental pKa of the related compound HFPO-DA is -0.20 ± 0.09.[3][4] |

| Melting Point | Not available | Data not found in the searched literature. |

Spectral Data

-

Mass Spectrometry (MS): In negative ion mode electrospray ionization, PFECAs typically show a prominent [M-H]⁻ ion. Fragmentation often involves the neutral loss of CO₂ and cleavage of the ether linkages. For HFPO-TA, characteristic fragments would arise from the loss of the carboxyl group and subsequent fragmentation of the fluorinated ether backbone.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be complex due to the numerous magnetically inequivalent fluorine atoms and spin-spin coupling. Chemical shifts would be indicative of the different chemical environments of the fluorine atoms (e.g., -CF₃, -CF₂-, -CF-).[6]

-

¹³C NMR & ¹H NMR: The ¹H NMR spectrum would show a single resonance for the carboxylic acid proton. The ¹³C NMR would display signals for the carbonyl carbon and the various fluorinated carbon atoms, with characteristic splitting patterns due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of HFPO-TA would be characterized by strong absorption bands corresponding to the C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region). A broad O-H stretching band for the carboxylic acid group would be expected around 2500-3300 cm⁻¹, and a sharp C=O stretching absorption around 1700-1750 cm⁻¹.

Experimental Protocols

Synthesis and Purification of HFPO-TA

A detailed, step-by-step laboratory synthesis protocol for HFPO-TA is not explicitly available in the reviewed literature. However, the general approach involves the oligomerization of hexafluoropropylene oxide (HFPO). The synthesis of HFPO itself is typically achieved through the oxidation of hexafluoropropylene.[7] The oligomerization to form the trimer acid can be followed by purification steps such as distillation or chromatographic methods to isolate HFPO-TA.[8]

One described method for the synthesis of perfluoropolyethers from HFPO trimer acid involves electrochemical dimerization (Kolbe's method).[9]

Purification: Purification of PFECAs like HFPO-TA from reaction mixtures or environmental samples often involves solid-phase extraction (SPE) using weak anion exchange (WAX) cartridges. The acidic nature of the carboxylic acid group allows for strong retention on the sorbent, enabling separation from other matrix components. Elution is typically achieved with a basic methanolic solution.[10]

Analytical Method: LC-MS/MS for Quantification in Water

The following is a representative protocol for the analysis of HFPO-TA in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), compiled from multiple sources.[5][10][11]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 mL, 150 mg) sequentially with:

-

4 mL of 0.1% ammonium hydroxide in methanol

-

4 mL of methanol

-

4 mL of ultrapure water

-

-

Sample Loading: Acidify the water sample (e.g., 250 mL) with a small amount of acetic acid to a pH of approximately 4. Load the sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.

-

Washing: Wash the cartridge with 4 mL of an acetate buffer (pH 4) to remove interferences.

-

Elution: Elute the analytes with 4 mL of methanol followed by 4 mL of 0.1% ammonium hydroxide in methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[11]

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion ([M-H]⁻) to one or more product ions. For HFPO-TA (m/z 495), characteristic product ions would result from the loss of CO₂ (m/z 451) and further fragmentation of the ether chain.

-

Signaling Pathways and Biological Interactions

HFPO-TA is known to exert a range of biological effects, primarily through the activation of specific signaling pathways. The following sections detail two of the most significant pathways identified.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

HFPO-TA has been shown to be a potent activator of the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, with a particular affinity for the PPARγ isoform.[12][13] This interaction can lead to disruptions in lipid metabolism and other cellular processes.

Experimental Workflow for PPARγ Activation Assay:

A common method to assess the activation of PPARγ by a compound like HFPO-TA is a reporter gene assay.

Endoplasmic Reticulum (ER) Stress and JNK Pathway

Exposure to HFPO-TA has been demonstrated to induce cytotoxicity in certain cell types through the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This process is often initiated by the generation of reactive oxygen species (ROS).[14][15]

Conclusion

HFPO-TA is a chemically stable and biologically active compound. Its physical and chemical properties, particularly its strong acidic nature and potential for persistence, are critical considerations for its environmental fate and transport. The analytical methods, primarily LC-MS/MS, are well-established for its detection and quantification in various matrices. From a toxicological perspective, the activation of the PPAR and ER stress/JNK signaling pathways highlights key mechanisms through which HFPO-TA can exert its effects at the cellular level. Further research is warranted to fully elucidate the complete toxicological profile and to develop a comprehensive understanding of its long-term impacts on human health and the environment.

References

- 1. 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoic acid | C9HF17O4 | CID 93076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA) [lgcstandards.com]

- 3. Cas 13252-14-7,Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid | lookchem [lookchem.com]

- 4. epa.gov [epa.gov]

- 5. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. Per‐ and polyfluoroalkyl substances activate UPR pathway, induce steatosis and fibrosis in liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Removal and destruction of perfluoroalkyl ether carboxylic acids (PFECAs) in an anion exchange resin and electrochemical oxidation treatment train - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral exposure to a hexafluoropropylene oxide trimer acid (HFPO-TA) disrupts mitochondrial function and biogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HFPO-TA – Wikipedia [de.wikipedia.org]

- 11. Dose Response, Dosimetric, and Metabolic Evaluations of Replacement PFAS Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) Acid (HFPO-TeA) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Transcriptomics-based analysis reveals hexafluoropropylene oxide trimer acid (HFPO-TA) induced kidney damage and lipid metabolism disorders in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hexafluoropropylene oxide trimer acid (HFPO-TA) exerts cytotoxic effects on leydig cells via the ER stress/JNK/β-trcp/mcl-1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid: Discovery, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (PFDA), also known in scientific literature as hexafluoropropylene oxide trimer acid (HFPO-TA), is a synthetic per- and polyfluoroalkyl substance (PFAS) that has garnered increasing attention as a replacement for longer-chain PFAS like perfluorooctanoic acid (PFOA). This technical guide provides a comprehensive overview of the discovery and history of PFDA, its physicochemical properties, a detailed experimental protocol for a representative synthesis method, and an examination of its known biological interactions, with a focus on the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. This document is intended to serve as a core resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

Discovery and History

The development of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid is closely tied to the broader history of PFAS and the search for alternatives to long-chain perfluorinated compounds. While the exact date of its first synthesis is not widely publicized, its emergence is linked to the development of the "GenX" technology by DuPont in 2009. GenX is the trade name for a technology that uses the ammonium salt of hexafluoropropylene oxide dimer acid (HFPO-DA) as a processing aid in the production of fluoropolymers, replacing PFOA.[1] Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid, the trimer acid (HFPO-TA), can be a byproduct in the synthesis of HFPO-DA and longer-chain perfluoropolyethers.[1][2]